molecular formula C16H33N5O6 B1666306 3-O-Demethylfortimicin A CAS No. 74842-47-0

3-O-Demethylfortimicin A

Cat. No. B1666306
Key on ui cas rn: 74842-47-0
M. Wt: 391.46 g/mol
InChI Key: InChI=1S/C16H33N5O6/c1-6(18)8-4-3-7(19)16(26-8)27-15-10(20)12(23)13(24)11(14(15)25)21(2)9(22)5-17/h6-8,10-16,23-25H,3-5,17-20H2,1-2H3/t6-,7-,8-,10+,11-,12-,13+,14-,15-,16-/m1/s1
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242503

Procedure details

Fortimicin A sulfate (1.48 g, 2.46 mmole) was dissolved in 160 ml of 48% hydriodic acid at room temperature. The solution was stirred and the temperature gradually raised to 62° C. Stirring was continued at 62° C. for 20 hours. The solution was diluted with 160 ml of water and passed through a 1.5 l. column of "Amberlite" lRC-50 in the ammonium form. The column was washed with water and eluted with an ammonium hydroxide gradient as described in Example 1 resulting in the recovery of 3-O-demethylfortimicin A in 25% yield.
Name
Fortimicin A sulfate
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:28])[C@H:3]1[O:8][C@H:7]([O:9][C@H:10]2[C@H:15]([OH:16])[C@H:14]([N:17]([C:19]([CH2:21][NH2:22])=[O:20])[CH3:18])[C@@H:13]([O:23]C)[C@@H:12]([OH:25])[C@@H:11]2[NH2:26])[C@H:6]([NH2:27])[CH2:5][CH2:4]1.OS(O)(=O)=O.OS(O)(=O)=O.[NH4+]>I.O>[CH3:1][CH:2]([NH2:28])[CH:3]1[O:8][CH:7]([O:9][CH:10]2[CH:15]([OH:16])[CH:14]([N:17]([C:19]([CH2:21][NH2:22])=[O:20])[CH3:18])[CH:13]([OH:23])[CH:12]([OH:25])[CH:11]2[NH2:26])[CH:6]([NH2:27])[CH2:5][CH2:4]1 |f:0.1.2|

Inputs

Step One
Name
Fortimicin A sulfate
Quantity
1.48 g
Type
reactant
Smiles
CC([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O
Name
Quantity
160 mL
Type
solvent
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+]
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WASH
Type
WASH
Details
The column was washed with water
WASH
Type
WASH
Details
eluted with an ammonium hydroxide gradient

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)O)O)N)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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